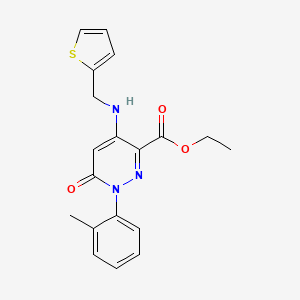

Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with an o-tolyl group at position 1, a thiophen-2-ylmethylamino group at position 4, and an ethyl ester moiety at position 2. The ethyl ester enhances solubility in organic solvents and may influence metabolic stability compared to methyl esters.

Properties

IUPAC Name |

ethyl 1-(2-methylphenyl)-6-oxo-4-(thiophen-2-ylmethylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-3-25-19(24)18-15(20-12-14-8-6-10-26-14)11-17(23)22(21-18)16-9-5-4-7-13(16)2/h4-11,20H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMSZFOAEAJNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=CS2)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridazine core. One common approach is the condensation of appropriate precursors, such as o-tolyl hydrazine and thiophen-2-ylmethylamine, followed by cyclization under acidic conditions. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be characterized by its molecular formula and a molecular weight of approximately 373.44 g/mol. The compound features a dihydropyridazine core, which is known for its biological activity.

Antimicrobial Properties

Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyridazines have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound class. A study demonstrated that certain derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of thiophene moieties has been associated with enhanced cytotoxicity against various cancer cell lines.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of more complex organic molecules. The compound can be utilized in:

- Building Blocks for Drug Development : Its unique structure allows for modifications that can lead to new pharmacological agents.

| Application | Description |

|---|---|

| Drug Development | Used as a precursor for synthesizing novel therapeutic agents |

| Organic Synthesis | Serves as an intermediate in multi-step synthetic routes |

Synthesis of Novel Antimicrobials

A recent study synthesized a series of pyridazine derivatives from this compound, demonstrating significant antibacterial activity against resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) below 10 µg/mL for several derivatives.

Evaluation of Anticancer Properties

Another case study focused on the evaluation of the anticancer effects of this compound in vitro. The study reported that derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity.

Mechanism of Action

The mechanism by which Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The thiophene and o-tolyl groups play a crucial role in its biological activity, interacting with enzymes and receptors to modulate biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and modulate inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous pyridazine and heterocyclic derivatives are analyzed below:

Substituent Effects on Physicochemical Properties

Key substituents in pyridazine derivatives significantly alter melting points, solubility, and reactivity. A comparison with compounds from is summarized in Table 1:

Key Observations:

- The target compound’s thiophen-2-ylmethylamino group distinguishes it from derivatives with halogen, hydroxyl, or methoxy substituents. Thiophene’s aromaticity and sulfur atom may facilitate unique intermolecular interactions (e.g., π-π stacking, weak S···H bonds) compared to purely phenyl-based substituents .

- The ethyl ester at position 3 contrasts with methyl esters (e.g., in ’s compound), where ethyl groups typically confer higher lipophilicity and slower enzymatic hydrolysis .

Structural and Crystallographic Comparisons

and describe a structurally distinct thiazolopyrimidine derivative, Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.

- A flattened boat conformation in the central pyrimidine ring due to puckering at C5 .

- Intermolecular C–H···O hydrogen bonds forming chains along the c-axis, stabilizing the crystal lattice .

For the target pyridazine compound, the thiophenemethylamino group may induce different packing motifs. The sulfur atom in thiophene could participate in weaker hydrogen bonds (C–H···S) or van der Waals interactions, contrasting with the trimethoxybenzylidene group’s O-mediated hydrogen bonds in the thiazolopyrimidine derivative .

Biological Activity

Ethyl 6-oxo-4-((thiophen-2-ylmethyl)amino)-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridazine ring substituted with an ethyl carboxylate group and a thiophenylmethyl amino moiety, which may contribute to its biological properties.

The compound's mechanism of action is primarily related to its interaction with various biological targets, including:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as a modulator for specific receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has potential as an antibacterial agent.

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for cytotoxic effects on cancer cell lines. In a study involving human cancer cell lines such as HeLa and MCF7:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10.5 |

| MCF7 | 15.2 |

These findings suggest that this compound may possess anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Study on Antimicrobial Properties

In a recent study published in ResearchGate, researchers synthesized several derivatives of similar compounds and tested their antimicrobial activity. Among these derivatives, this compound showed promising results against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Evaluation of Anticancer Potential

Another significant study focused on the anticancer potential of the compound. The research demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that this compound could serve as a scaffold for developing new anticancer drugs .

Q & A

Q. Methodological Answer :

- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1650 cm⁻¹ (C=N), and ~3300 cm⁻¹ (N–H) confirm core functionalities .

- ¹H NMR : Signals at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.2–4.4 ppm (OCH₂), and δ 6.8–7.5 ppm (aromatic protons) validate substituents .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 400–450) and fragmentation patterns (e.g., loss of COOEt) corroborate the structure .

Advanced: How do solvent polarity and recrystallization protocols impact purity and crystal morphology?

Q. Methodological Answer :

- Solvent Selection : Ethyl acetate-ethanol (3:2) balances solubility and polarity, minimizing impurities while promoting slow crystal growth .

- Temperature Gradients : Gradual cooling (0.5°C/min) reduces defects; rapid cooling induces amorphous phases .

- Additive Screening : Trace DMF or acetic acid can template specific crystal faces via hydrogen bonding .

Basic: What bioactivity is hypothesized based on structurally related pyrimidine derivatives?

Methodological Answer :

Analogous compounds exhibit:

- Antimicrobial Activity : Thiazole and pyridazine moieties disrupt bacterial cell wall synthesis .

- Antioxidant Potential : Conjugated π-systems scavenge free radicals via electron donation .

- Kinase Inhibition : Thiophene and o-tolyl groups may bind ATP pockets in kinases (e.g., PI3Kα) .

Advanced: How can regioselectivity challenges in functionalizing the pyridazine core be addressed?

Q. Methodological Answer :

- Directing Groups : Electron-withdrawing substituents (e.g., –NO₂) orient electrophilic attacks to specific positions .

- Protecting Strategies : Boc groups shield amines during cross-coupling (e.g., Suzuki-Miyaura) .

- Microwave Assistance : Accelerates reactions (e.g., SNAr) at C4/C6 positions, reducing side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.